

FATP1-IN-1's impact on cellular energy homeostasis

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Compound of Interest

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An In-depth Technical Guide to the Core Cellular Impact of **FATP1-IN-1** on Energy Homeostasis

Introduction

Cellular energy homeostasis is a meticulously regulated process, balancing energy production and consumption to maintain cellular function. Fatty acids are a critical energy source, and their transport across the plasma membrane is the initial, rate-limiting step for their subsequent metabolism. Fatty Acid Transport Protein 1 (FATP1), a member of the Solute Carrier family 27 (SLC27A1), is a key protein in this process.[1][2][3] FATP1 is an integral membrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) and possesses intrinsic acyl-CoA synthetase activity, which is thought to "trap" fatty acids intracellularly by converting them to fatty acyl-CoAs.[3][4][5] This dual function places FATP1 at a crucial nexus of lipid metabolism and energy regulation.

FATP1 is highly expressed in tissues with high metabolic rates and fatty acid flux, such as skeletal muscle, adipose tissue, and the heart.[2][6] Its activity is dynamically regulated, notably by insulin, which promotes the translocation of FATP1 from intracellular compartments to the plasma membrane, thereby increasing LCFA uptake.[6][7] Given its central role, FATP1 has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[7][8]

This technical guide focuses on **FATP1-IN-1**, a potent inhibitor of FATP1. We will explore the multifaceted impact of this inhibitor on cellular energy homeostasis by examining its effects on

fatty acid uptake, mitochondrial function, key signaling pathways like AMP-activated protein kinase (AMPK), and systemic lipid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanism and consequences of FATP1 inhibition.

FATP1-IN-1: A Potent Inhibitor of FATP1 Acyl-CoA Synthetase Activity

FATP1-IN-1 is an arylpiperazine derivative identified as a potent inhibitor of FATP1's enzymatic acyl-CoA synthetase activity.^[9] Its inhibitory effects have been quantified against both human and mouse FATP1, demonstrating high efficacy.

Table 1: Inhibitory Activity of **FATP1-IN-1**

Target Species	Assay Type	IC ₅₀ (μM)	Reference
Human FATP1	Recombinant Acyl-CoA Synthetase Activity	0.046	[10] [11] [12]

| Mouse FATP1 | Recombinant Acyl-CoA Synthetase Activity | 0.60 [\[10\]](#)[\[11\]](#)[\[12\]](#) |

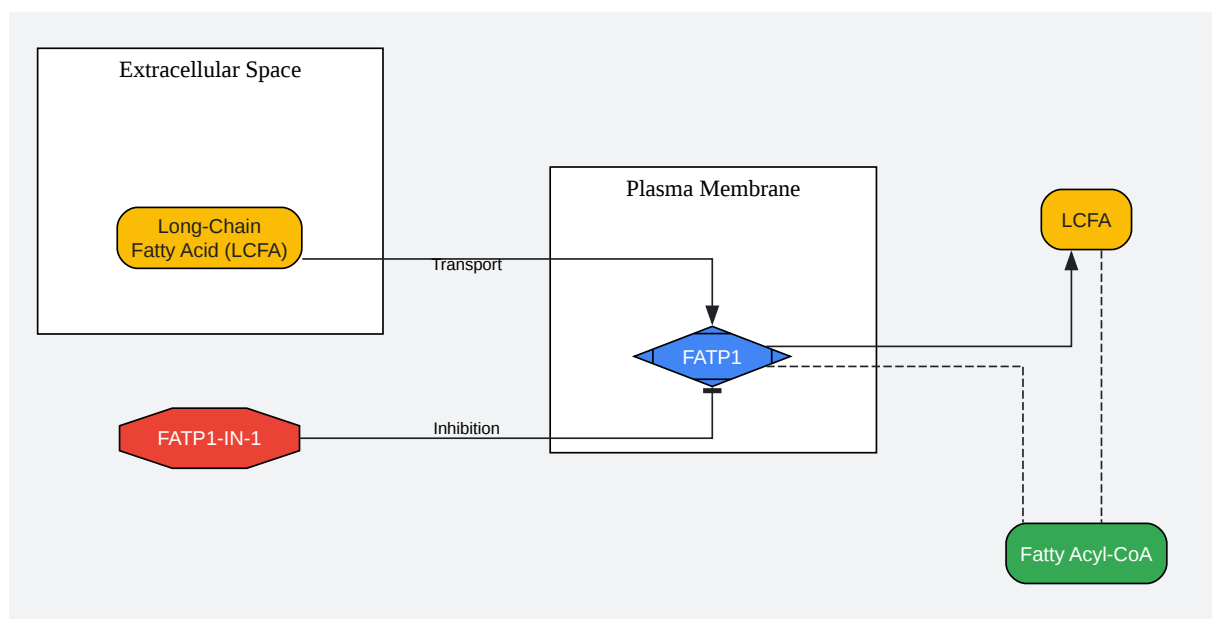
Table 2: In Vivo Pharmacokinetic Properties of **FATP1-IN-1** in Mice

Parameter	Value	Dosage	Reference
C _{max}	5.5 μg/mL	10 mg/kg (p.o.)	[10] [11]
T _{max}	0.33 hours	10 mg/kg (p.o.)	[10] [11]

| AUC | 36 μg·h/mL | 10 mg/kg (p.o.) [\[10\]](#)[\[11\]](#) |

Core Impact of FATP1 Inhibition on Cellular Energy Homeostasis

The inhibition of FATP1 by **FATP1-IN-1** initiates a cascade of effects that reverberate through the cell's energy-sensing and metabolic pathways. The primary mechanism is the blockade of FATP1's acyl-CoA synthetase activity, which is functionally linked to the transport of LCFAs across the cell membrane.



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Caption: **FATP1-IN-1** inhibits the acyl-CoA synthetase activity of FATP1, disrupting fatty acid uptake.

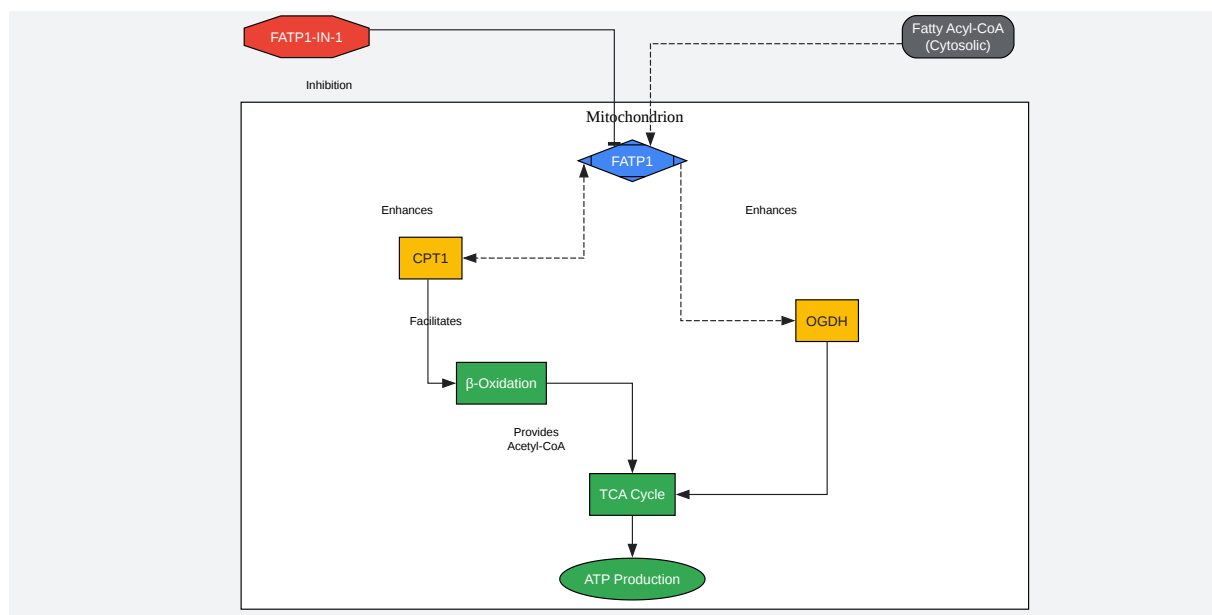
Alteration of Mitochondrial Function

FATP1 is not confined to the plasma membrane; a significant portion resides in mitochondria, where it plays a direct role in regulating oxidative metabolism.[2][4][13] FATP1 has been shown to co-immunoprecipitate with Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import, suggesting a collaborative role in channeling fatty acids

towards β -oxidation.[14][15] Furthermore, FATP1 interacts with and enhances the activity of 2-oxoglutarate dehydrogenase (OGDH), a key enzyme in the Tricarboxylic Acid (TCA) cycle.[4]

Inhibition of FATP1 with **FATP1-IN-1** is therefore expected to:

- Reduce Fatty Acid Oxidation: By disrupting the functional coupling with CPT1, the delivery of fatty acyl-CoAs into the mitochondrial matrix for β -oxidation would be impaired.[14][15]
- Decrease TCA Cycle Activity: By preventing the FATP1-mediated enhancement of OGDH, the overall flux of the TCA cycle could be diminished, leading to altered mitochondrial energy production.[4]



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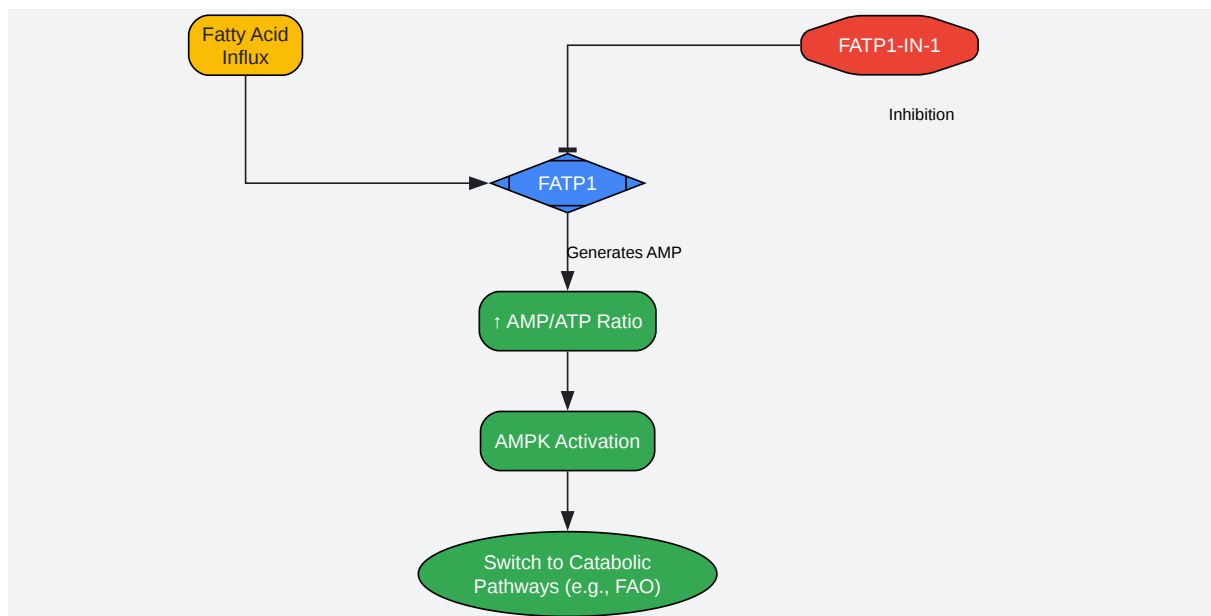
Caption: **FATP1-IN-1** disrupts FATP1's role in mitochondrial β -oxidation and the TCA cycle.

Modulation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor that, when activated by a high AMP/ATP ratio, switches on catabolic pathways (like fatty acid oxidation) and switches off anabolic pathways (like fatty acid synthesis) to restore energy balance.^{[16][17]} The acyl-CoA synthetase activity of FATP1 produces AMP as a byproduct. Studies have shown that fatty acid influx mediated by FATP1 leads to an increase in the intracellular AMP/ATP ratio, resulting in the activation of AMPK and the subsequent phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).^{[18][19]}

By inhibiting FATP1, **FATP1-IN-1** would be expected to:

- Prevent the rise in the AMP/ATP ratio that is normally associated with high fatty acid influx.
- Attenuate or block the activation of AMPK, thereby disrupting a key cellular mechanism for responding to lipid availability. This could lead to a metabolic state where the cell is less able to switch to fatty acid oxidation during times of energy stress.



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Caption: **FATP1-IN-1** is predicted to block the FATP1-mediated activation of the AMPK energy-sensing pathway.

Impact on Lipid Droplet Dynamics

FATP1 is also localized to the endoplasmic reticulum (ER), where it plays a role in triglyceride synthesis and lipid droplet (LD) expansion.[20] It has been shown to form a complex with Diacylglycerol O-Acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. This FATP1-DGAT2 complex is proposed to act at the ER-LD interface, functionally and physically coupling the activation of fatty acids to their esterification and deposition into growing lipid droplets.[20]

Therefore, inhibition of FATP1 by **FATP1-IN-1** would likely:

- Reduce triglyceride synthesis by limiting the availability of fatty acyl-CoA substrates for DGAT2.
- Impair the expansion of lipid droplets, leading to a decrease in the cell's capacity for neutral lipid storage.[21] This has implications for cellular lipotoxicity, as an inability to sequester excess fatty acids in LDs can lead to the formation of harmful lipid species.

Systemic Consequences and Therapeutic Potential

Extrapolating from studies on FATP1 knockout mice provides insight into the potential systemic effects of a potent inhibitor like **FATP1-IN-1**. FATP1-null mice are protected from high-fat diet-induced obesity and insulin resistance.[6][7] This protection is associated with reduced intramuscular accumulation of fatty acyl-CoAs and diacylglycerol, which are known to impair insulin signaling.[8][22] However, the loss of FATP1 function also leads to a redistribution of lipids, with increased triglyceride content observed in the liver.[6] This suggests that while FATP1 inhibition may be beneficial for muscle and adipose tissue insulin sensitivity, its effects on the liver require careful consideration.

Experimental Protocols

Fatty Acid Uptake Assay

This protocol measures the rate of cellular uptake of long-chain fatty acids.

- Cell Culture: Plate target cells (e.g., 3T3-L1 adipocytes, L6E9 myotubes) in appropriate multi-well plates and culture until differentiated.
- Pre-incubation: Starve cells in serum-free medium. Pre-treat cells with various concentrations of **FATP1-IN-1** (or DMSO as a vehicle control) for 1-2 hours.
- Uptake Reaction: Add uptake buffer containing a radiolabeled ($[^{14}\text{C}]$ or $[^3\text{H}]$) or fluorescent (e.g., BODIPY-C12) long-chain fatty acid (e.g., oleate, palmitate) complexed to fatty acid-free BSA. For insulin-stimulated uptake, add insulin (e.g., 100 nM) 30 minutes prior to the addition of the fatty acid.[6]
- Termination: After a short incubation period (1-5 minutes), stop the uptake by adding an ice-cold stop solution (e.g., PBS with 0.2% BSA and phloretin).

- **Measurement:** Wash cells extensively with ice-cold PBS. Lyse the cells and measure radioactivity using a scintillation counter or fluorescence using a plate reader.
- **Normalization:** Normalize uptake values to the total protein content of each well, determined by a BCA or Bradford assay.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay directly measures the enzymatic activity of FATP1 inhibited by **FATP1-IN-1**.

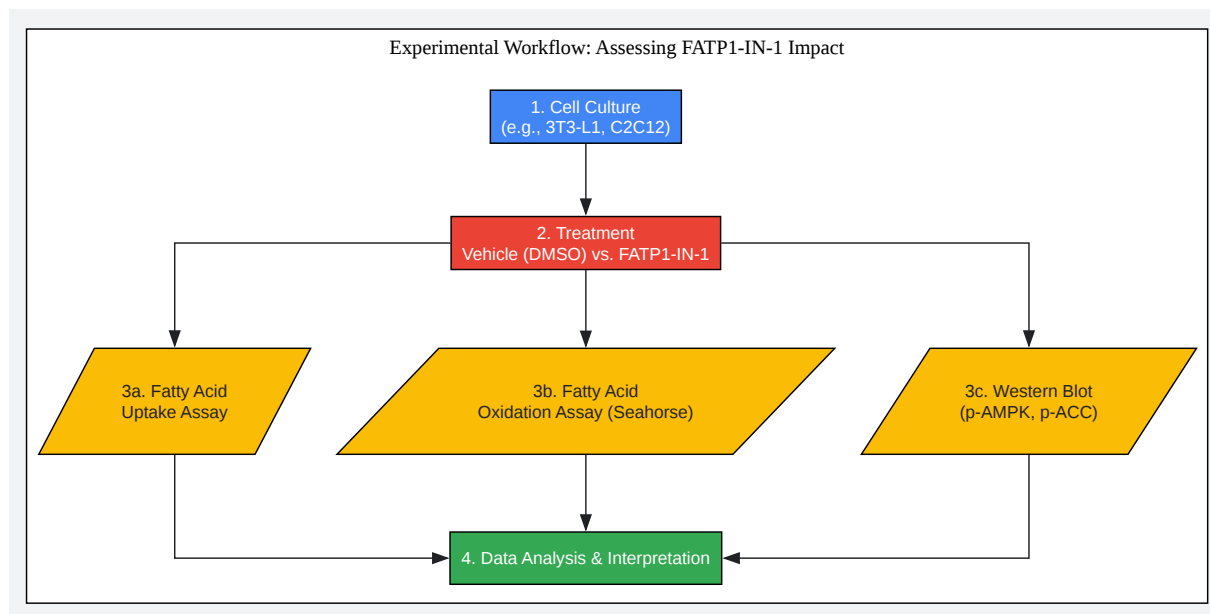
- **Enzyme Source:** Use recombinant human or mouse FATP1, or cell lysates overexpressing the protein.
- **Reaction Mixture:** Prepare a reaction buffer containing ATP, Coenzyme A (CoA), MgCl_2 , and a radiolabeled fatty acid (e.g., ^{14}C palmitate).
- **Inhibitor Addition:** Add varying concentrations of **FATP1-IN-1** or vehicle control to the reaction mixture.
- **Initiation and Incubation:** Start the reaction by adding the enzyme source. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
- **Extraction:** Terminate the reaction and extract the lipids using a method like the Dole method (isopropanol/heptane/ H_2SO_4) to separate the radiolabeled fatty acyl-CoA product from the unreacted radiolabeled fatty acid substrate.
- **Quantification:** Measure the radioactivity in the aqueous phase (containing the fatty acyl-CoA) using scintillation counting. Calculate the specific activity based on the amount of product formed per unit time per amount of protein.

Mitochondrial Fatty Acid Oxidation (FAO) Assay

This protocol assesses the impact of FATP1 inhibition on the mitochondrial oxidation of fatty acids.

- **Cell Preparation:** Culture cells (e.g., C2C12 myotubes) in multi-well plates. Treat with **FATP1-IN-1** or vehicle for a specified duration.

- Assay Medium: Replace the culture medium with a substrate-limited medium.
- Substrate Addition: Add a long-chain fatty acid substrate, such as palmitate conjugated to BSA. For measuring complete oxidation, [$^{14}\text{C}(\text{U})$]-palmitate can be used to measure $^{14}\text{CO}_2$ production. Alternatively, extracellular flux analyzers (e.g., Seahorse XF) can be used.
- Measurement (Seahorse XF):
 - Measure the basal oxygen consumption rate (OCR).
 - Inject the fatty acid substrate and monitor the change in OCR, which reflects FAO.
 - Inject etomoxir (a CPT1 inhibitor) to confirm that the observed OCR increase is due to mitochondrial FAO.
- Data Analysis: Calculate the FAO-dependent OCR by subtracting the etomoxir-inhibited rate from the fatty acid-stimulated rate. Compare the results between **FATP1-IN-1**-treated and control cells.



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Caption: A generalized workflow for investigating the cellular effects of **FATP1-IN-1**.

Conclusion and Future Directions

FATP1-IN-1, as a potent inhibitor of FATP1, provides a powerful chemical tool to dissect the role of fatty acid transport and activation in cellular metabolism. The available evidence strongly suggests that its primary impact is the disruption of cellular energy homeostasis through a multi-pronged mechanism: reducing fatty acid uptake, impairing mitochondrial oxidative capacity, preventing the activation of the AMPK energy-sensing pathway, and altering lipid storage dynamics.

These cellular effects translate into a systemic phenotype that, based on genetic models, is protective against diet-induced obesity and insulin resistance. This positions FATP1 inhibitors as a promising avenue for the development of novel therapeutics for metabolic syndrome.

However, further research is critical to fully elucidate the long-term consequences of FATP1 inhibition, particularly concerning lipid redistribution to the liver and potential off-target effects. Future studies should focus on comprehensive in vivo characterization of **FATP1-IN-1** in various metabolic disease models to validate its therapeutic potential and safety profile.

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